3-(Difluoromethoxy)cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with both a difluoromethoxy group and an amine group. Its molecular formula is , and it has gained attention for its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from various starting materials, including cyclohexane derivatives and difluoromethylating agents. Its synthesis and characterization have been documented in scientific literature, providing insights into its properties and reactivity.
3-(Difluoromethoxy)cyclohexan-1-amine belongs to the class of organic compounds known as amines, specifically secondary amines, due to the presence of the amine functional group. It is also classified as a fluorinated compound due to the difluoromethoxy substituent.
The synthesis of 3-(Difluoromethoxy)cyclohexan-1-amine typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. This may involve the use of catalysts, controlled temperatures, and pressure conditions to facilitate reactions effectively.
The molecular structure of 3-(Difluoromethoxy)cyclohexan-1-amine can be represented by its IUPAC name, which indicates the specific arrangement of atoms within the molecule. The structure includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.18 g/mol |
IUPAC Name | 3-(Difluoromethoxy)cyclohexan-1-amine |
InChI | InChI=1S/C7H13F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7H,1-4,10H2/t5-,6-/m0/s1 |
Canonical SMILES | C1CCC(C(C1)N)OC(F)F |
3-(Difluoromethoxy)cyclohexan-1-amine can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 3-(Difluoromethoxy)cyclohexan-1-amine involves its interaction with specific biological targets. The difluoromethoxy group enhances its ability to cross biological membranes, allowing effective targeting of receptors or enzymes. The amine group facilitates interactions through hydrogen bonding, potentially modulating the activity of these biological molecules .
The compound exhibits typical physical properties associated with small organic molecules, including:
Key chemical properties include:
3-(Difluoromethoxy)cyclohexan-1-amine has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2